

# LC-MS/MS method for myristoyl carnitine quantification

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## Compound of Interest

Compound Name: *Myristoleyl carnitine-d3*

Cat. No.: *B15617598*

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An LC-MS/MS based method provides a robust, sensitive, and specific approach for the quantification of myristoyl carnitine (C14-carnitine), an important intermediate in fatty acid metabolism. Acylcarnitines are crucial for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for  $\beta$ -oxidation.[1][2] The quantification of specific acylcarnitines like myristoyl carnitine is vital for diagnosing inherited metabolic disorders and for studying complex diseases such as the metabolic syndrome.[1][2][3]

This application note details a validated LC-MS/MS method for the determination of myristoyl carnitine in human plasma. The method utilizes a simple protein precipitation step for sample preparation followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.

## Experimental Protocols

### Materials and Reagents

- Myristoyl carnitine hydrochloride (analytical standard)
- Myristoyl-d3-carnitine hydrochloride (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Ammonium acetate (LC-MS grade)
- Heptafluorobutyric acid (HFBA) (optional, as an ion-pairing agent)
- Ultrapure water
- Human plasma (K2-EDTA)

## Standard Solution Preparation

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of myristoyl carnitine and myristoyl-d3-carnitine (IS) in methanol.
- **Working Standard Solutions:** Serially dilute the myristoyl carnitine stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.
- **Internal Standard Working Solution:** Dilute the myristoyl-d3-carnitine stock solution with methanol to a final concentration of 100 ng/mL.

## Sample Preparation

- Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
- Pipette 50 µL of the respective sample (blank plasma, calibration standard-spiked plasma, QC plasma, or study sample) into the appropriately labeled tubes.
- Add 200 µL of the internal standard working solution (100 ng/mL in methanol) to each tube except for the blank (add 200 µL of methanol instead).
- Vortex each tube for 30 seconds to precipitate proteins.
- Incubate the samples at 4°C for 20 minutes.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
- Add 900 µL of the initial mobile phase (e.g., 95% Mobile Phase A) to each vial.[4]

- Cap the vials and vortex briefly before placing them in the autosampler for analysis.

## LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

### 4.1 Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 $\mu$ m)[5]
Mobile Phase A	0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water[1][2]
Mobile Phase B	0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile[1][2]
Flow Rate	0.4 mL/min
Column Temperature	45°C
Injection Volume	10 $\mu$ L
Gradient Program	Time (min)
0.0	
1.0	
5.0	
7.0	
7.1	
9.0	

### 4.2 Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C[6]
IonSpray Voltage	5500 V
Curtain Gas	40 psi
Collision Gas (CAD)	Medium[2]
Nebulizer Gas (Gas 1)	50 psi[2]
Heater Gas (Gas 2)	50 psi[2]

## Data Presentation

Quantitative data for the LC-MS/MS method is summarized below. The fragmentation of acylcarnitines typically results in a prominent product ion at m/z 85.[1]

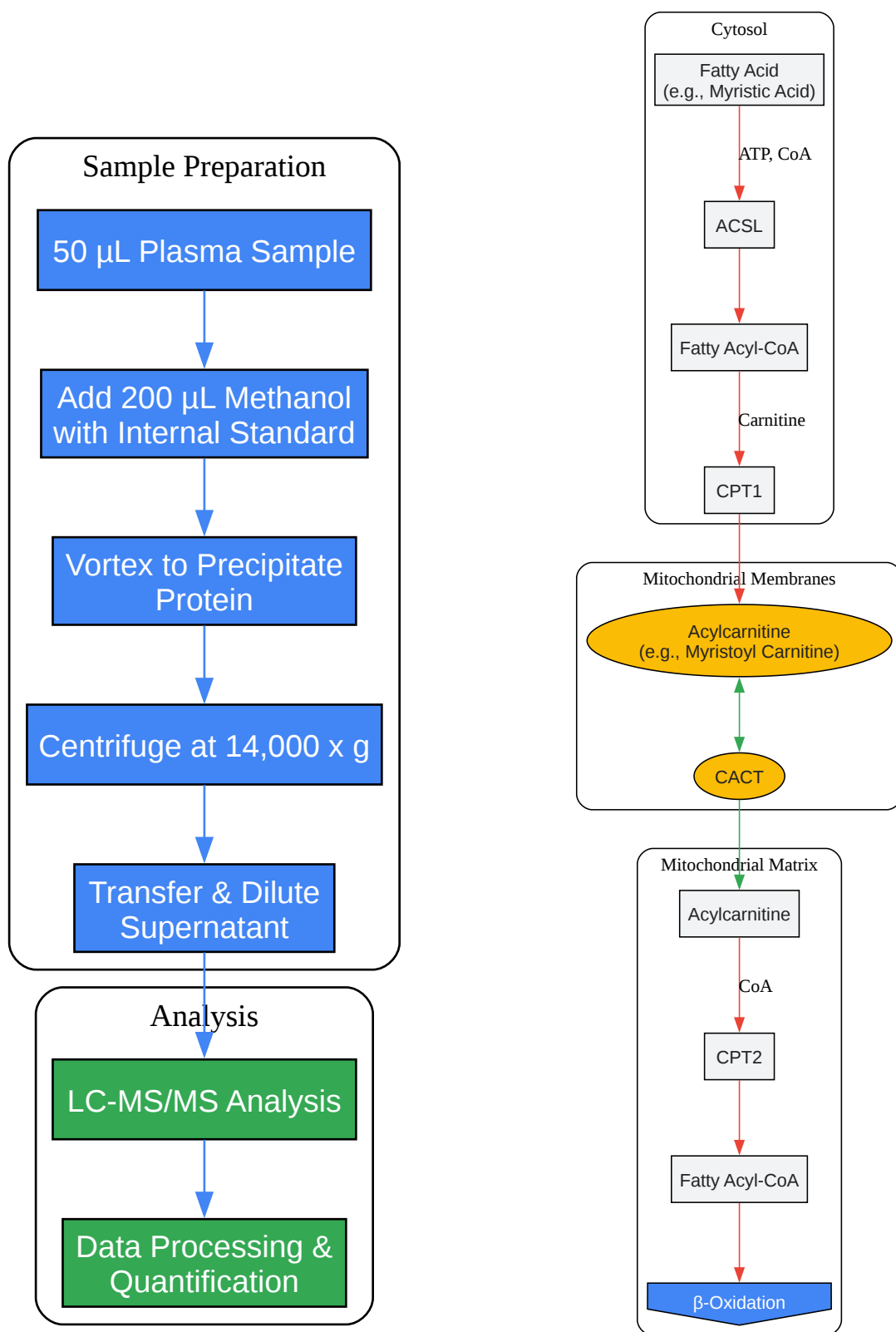
Table 1: Myristoyl Carnitine MRM Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Myristoyl Carnitine	372.4[4][5]	85.1[4][5]	100	35
Myristoyl-d3-carnitine (IS)	375.4	85.1	100	35

Table 2: Method Validation Summary

Parameter	Result
Linearity Range	1.0 - 1000 ng/mL[6]
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	< 10%[7]
Inter-day Precision (%RSD)	< 12%[7]
Accuracy (% Bias)	90 - 110%[7]
Matrix Effect	Minimal
Recovery	> 85%

## Visualizations



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